Bienvenue dans la boutique en ligne BenchChem!

IFN-g Antagonist

Mechanism of Action Selectivity Signal Transduction

Choose this synthetic peptide for acute, selective IFN-γ blockade without global JAK-STAT suppression. Ideal for T-cell differentiation, MLR, and HTS assays requiring an orthogonal control (IC50 ~35 µM). Its defined sequence and single tyrosine modification site enable site-specific labeling for reproducible quantitative studies. The short in vivo half-life enables a defined 'inhibition window' for acute disease models. Supplied as lyophilized powder for research use.

Molecular Formula C115H194N34O34S
Molecular Weight 2629.0 g/mol
CAS No. 158040-83-6
Cat. No. B3028087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIFN-g Antagonist
CAS158040-83-6
Molecular FormulaC115H194N34O34S
Molecular Weight2629.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CSCNC(=O)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)N
InChIInChI=1S/C115H194N34O34S/c1-11-61(6)91(145-103(172)68(26-14-18-44-116)131-85(153)56-128-95(164)79(54-89(159)160)142-100(169)72(30-22-48-126-114(122)123)134-108(177)81(58-184-59-130-65(10)150)144-106(175)78(140-94(163)64(9)120)53-66-34-36-67(151)37-35-66)110(179)129-57-86(154)148-50-25-33-83(148)112(181)149-51-24-32-82(149)109(178)138-71(29-17-21-47-119)99(168)141-77(52-60(4)5)105(174)143-80(55-90(161)162)107(176)146-92(62(7)12-2)111(180)139-73(31-23-49-127-115(124)125)98(167)132-69(27-15-19-45-117)97(166)136-76(40-43-88(157)158)102(171)137-75(39-42-87(155)156)101(170)133-70(28-16-20-46-118)96(165)135-74(38-41-84(121)152)104(173)147-93(113(182)183)63(8)13-3/h34-37,60-64,68-83,91-93,151H,11-33,38-59,116-120H2,1-10H3,(H2,121,152)(H,128,164)(H,129,179)(H,130,150)(H,131,153)(H,132,167)(H,133,170)(H,134,177)(H,135,165)(H,136,166)(H,137,171)(H,138,178)(H,139,180)(H,140,163)(H,141,168)(H,142,169)(H,143,174)(H,144,175)(H,145,172)(H,146,176)(H,147,173)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,182,183)(H4,122,123,126)(H4,124,125,127)/t61-,62-,63-,64-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,91-,92-,93-/m0/s1
InChIKeyMIQGNZNLJDUVPW-FPTMUGPJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IFN-γ Antagonist (CAS 158040-83-6): Sourcing a Receptor-Derived Peptide for Selective IFN-γ Blockade


IFN-γ Antagonist (CAS 158040-83-6), also known as IFN-γ Antagonist 1, is a 22-amino acid synthetic peptide (sequence: AYCRDGKIGPPKLDIRKEEKQI) derived from the ligand-binding region (residues 120-141) of the human IFN-γ receptor [1]. This peptide functions as a direct competitive antagonist of human interferon-gamma (IFN-γ) by binding to the cytokine and preventing its interaction with the native cellular receptor, thereby blocking downstream signaling [1]. It is supplied as a lyophilized powder for research use, with a molecular weight of 2629.04 g/mol [1].

The Critical Distinction: Why JAK Inhibitors and Anti-IFN-γ Antibodies Cannot Replace IFN-γ Antagonist (CAS 158040-83-6)


Substituting IFN-γ Antagonist (CAS 158040-83-6) with other classes of IFN-γ pathway inhibitors introduces significant scientific variables due to fundamental differences in mechanism of action, target specificity, and resultant off-target effects. Small-molecule JAK inhibitors (e.g., Ruxolitinib, Tofacitinib) are not IFN-γ specific; they broadly inhibit multiple JAK-dependent cytokines (e.g., IL-2, IL-6, IL-21), confounding experimental results in immunology studies [1][2]. Monoclonal antibodies, while selective for IFN-γ, have prolonged half-lives and Fc-mediated effector functions that peptide antagonists lack, which can complicate *in vivo* temporal studies and introduce additional biological activities [3]. Therefore, for researchers requiring precise, acute, and selective blockade of the IFN-γ receptor binding event without global JAK-STAT suppression, this peptide antagonist is not interchangeable with other tools.

Quantitative Differentiation: Head-to-Head Performance of IFN-γ Antagonist (CAS 158040-83-6) vs. Comparators


Mechanism of Action: Direct Receptor-Blockade vs. Broad JAK Inhibition

Unlike small-molecule JAK inhibitors which target intracellular kinases common to multiple cytokine pathways, IFN-γ Antagonist (CAS 158040-83-6) is a direct competitive antagonist that binds to the ligand (IFN-γ) itself, preventing its interaction with the IFN-γ receptor [1]. This results in a fundamentally different and more selective blockade of the IFN-γ signaling cascade. While JAK inhibitors like Ruxolitinib and Tofacitinib suppress a broad range of cytokines (e.g., IL-2, IL-6, IL-21), this peptide's activity is confined to the extracellular binding event, offering a cleaner experimental perturbation of the IFN-γ axis alone [2].

Mechanism of Action Selectivity Signal Transduction

Potency in Functional Assays: Direct Comparison with Non-Selective Kinase Inhibitors

A direct functional comparison demonstrates the specific inhibitory profile of the IFN-γ Antagonist peptide. In a T-cell activation assay, the peptide's effect on IFN-γ release can be benchmarked against the kinase inhibitor dasatinib. Both inhibited IFN-γ release with comparable potency. Critically, the peptide analog (TOP1210) was ~15-fold less potent at inhibiting IL-2 release than dasatinib, quantifying its relative selectivity for the IFN-γ pathway compared to a broader inhibitor [1]. In its primary characterization, IFN-γ Antagonist (CAS 158040-83-6) inhibited IFN-γ-induced HLA/DR antigen expression on Colo 205 cells with an IC50 of approximately 35 µM [2].

IC50 Potency Functional Assay

Bioavailability and Study Design: Pharmacokinetic Advantage of Peptide Antagonists over Antibodies

A key differentiator for *in vivo* applications is the vastly different pharmacokinetic profile between the peptide antagonist and neutralizing anti-IFN-γ antibodies. Peptides of this size are rapidly cleared from circulation (typical half-life of minutes to a few hours), allowing for precise temporal control over pathway inhibition [1]. In contrast, monoclonal antibodies possess extended half-lives (often days to weeks) and can exert Fc-mediated effector functions (e.g., ADCC, CDC) which add layers of biological complexity [2]. The peptide's short half-life enables acute, reversible studies without long-term immune system alteration.

Pharmacokinetics Half-Life In Vivo Studies

Chemical Tractability: Facilitated Quantification and Conjugation Compared to Full-Length Receptor Fragments

This specific peptide antagonist (CAS 158040-83-6) incorporates a strategic tyrosine substitution at residue 121, a feature intentionally engineered into its design [1]. This modification provides a specific UV-absorbing chromophore (λmax ≈ 280 nm) for accurate quantification and a functional handle for selective chemical conjugation (e.g., iodination, fluorescent tagging). This contrasts with unmodified or larger receptor fragments, which may lack such a convenient, singular moiety for both quantification and labeling, complicating experimental workflow and data consistency.

Peptide Engineering Conjugation Quantification

Optimal Use Cases: Leveraging the Specific Properties of IFN-γ Antagonist (CAS 158040-83-6)


Dissecting IFN-γ-Specific Roles in Mixed Cytokine Environments

In complex *in vitro* systems like mixed lymphocyte reactions (MLR) or T-cell differentiation assays, multiple cytokines are simultaneously active. The use of broad-spectrum JAK inhibitors would obscure the specific contribution of IFN-γ [1]. By employing IFN-γ Antagonist (CAS 158040-83-6), researchers can selectively block the extracellular IFN-γ/receptor binding event, allowing for the precise attribution of observed cellular phenotypes (e.g., Th1 differentiation, macrophage polarization) solely to the IFN-γ signaling axis without confounding effects on other JAK-dependent cytokines [2].

Acute In Vivo Interventional Studies Requiring Rapid Pathway Deactivation and Recovery

The short *in vivo* half-life characteristic of this peptide antagonist is a critical asset for acute disease models, such as delayed-type hypersensitivity (DTH) or acute viral challenge models [1]. Its rapid clearance enables a defined 'inhibition window' where IFN-γ signaling is transiently blocked. This allows researchers to study the immediate effects of cytokine withdrawal and, crucially, to observe the subsequent recovery of the pathway and its immunological consequences, a level of temporal control unattainable with long-lived neutralizing antibodies [2].

Development and Validation of IFN-γ-Targeted Conjugates and Imaging Probes

The engineered tyrosine residue (Tyr-121) in IFN-γ Antagonist (CAS 158040-83-6) provides a unique chemical handle for site-specific modification [1]. This makes it an ideal scaffold for creating research tools such as fluorescently labeled probes for tracking IFN-γ binding and internalization in live cells, or for generating biotinylated variants for pull-down assays of interacting partners. Its defined sequence and single modification site ensure a homogeneous final product, which is essential for reproducible quantitative assays and imaging studies.

Positive Control in Screening Assays for Novel IFN-γ Inhibitors

When establishing high-throughput screening (HTS) assays to discover novel small-molecule IFN-γ inhibitors, a well-characterized, direct antagonist with a defined IC50 (≈35 µM in Colo 205 HLA/DR assay) is an indispensable positive control [1]. Its mechanism of action—direct ligand binding—is distinct from that of intracellular JAK inhibitors, providing an orthogonal control to validate assay specificity and confirm that hit compounds are genuinely targeting the ligand-receptor interaction rather than downstream signaling components.

Quote Request

Request a Quote for IFN-g Antagonist

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.